![molecular formula C12H8N2O2 B1303109 6-Nitropyrrolo[1,2-a]quinoline CAS No. 52414-58-1](/img/structure/B1303109.png)

6-Nitropyrrolo[1,2-a]quinoline

Descripción general

Descripción

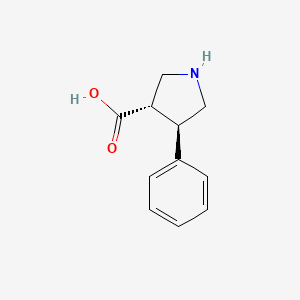

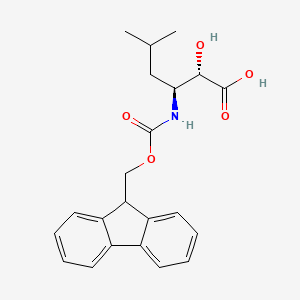

6-Nitropyrrolo[1,2-a]quinoline is a compound that can be synthesized through various chemical reactions. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that combines a pyridine ring with a benzene ring. The presence of the nitro group and the pyrroloquinoline core suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrroloquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds has been demonstrated through the conversion of 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitroquinolines, followed by further transformations into nitro-acetals and subsequent reduction and cyclization to form tetrahydropyrroloquinolines . Although the exact synthesis of 6-nitropyrrolo[1,2-a]quinoline is not detailed in the provided papers, similar methodologies could potentially be applied to synthesize this compound.

Molecular Structure Analysis

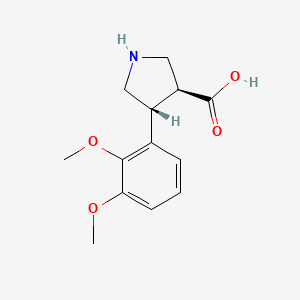

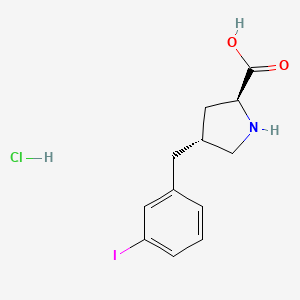

The molecular structure of 6-nitropyrrolo[1,2-a]quinoline would include a pyrroloquinoline core with a nitro group at the 6-position. The structure is likely to exhibit aromaticity due to the quinoline moiety, and the nitro group would contribute to the electron-withdrawing character of the molecule. The exact position of substituents can significantly affect the chemical behavior and biological activity of such compounds .

Chemical Reactions Analysis

Compounds similar to 6-nitropyrrolo[1,2-a]quinoline can undergo various chemical reactions, including nitration, reduction, and cyclization . The presence of the nitro group can also facilitate further chemical modifications, such as reductive transformations or nucleophilic substitution reactions. The reactivity of the pyrroloquinoline core can be influenced by the presence of the nitro group and other substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitropyrrolo[1,2-a]quinoline would be influenced by its molecular structure. The nitro group is known to be a strong electron-withdrawing group, which could affect the compound's acidity, basicity, and overall reactivity. The aromatic quinoline core may contribute to the compound's stability and potential planarity. The solubility, melting point, and other physical properties would depend on the specific substituents and their positions on the quinoline ring.

Relevance to Medicinal Chemistry

Compounds with a pyrroloquinoline structure have been investigated for their potential medicinal properties. For example, 1-arylpyrrolo[3,2-c]quinolines have been shown to be potent inhibitors of the gastric (H+/K+)-ATPase enzyme, which is relevant for antiulcer activity . The study of 6-nitropyrrolo[1,2-a]quinoline and its derivatives could reveal similar or novel biological activities, making them of interest in the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

- Synthesis of Tricyclic Quinoxalinones and Azacycles : Research has demonstrated the synthesis of new parent tricyclic quinoxalinone skeletons, including the use of 6-aza analogues like pyrrolo[1,2-a]quinoxalinone. These compounds were prepared through a reductive cyclisation process, illustrating the versatility of the quinoline structure in synthetic chemistry (Adegoke & Alo, 1983).

Photophysical Studies

- Development of Fluorescent Probes : Quinoline-based derivatives have been used to create two-photon fluorescent probes. These probes, including those based on 6-hydroxyl-quinoline derivatives, are capable of detecting exogenous and endogenous nitroxyl in living cells, showcasing the potential of quinoline derivatives in biological imaging and diagnostics (Li et al., 2018).

Biochemical Applications

- Anticancer and Antifungal Activities : Quinoxalines, closely related to quinolines, have been studied for their interactions with DNA and potential anticancer, anti-tuberculosis, and antifungal activities. While certain quinoxaline derivatives showed minimal biological activity, modifications like the addition of a nitro group significantly enhanced their biological effects, indicating the importance of functional group variation in quinoline derivatives (Waring et al., 2002).

Material Science

- Corrosion Inhibition : Quinoline compounds, particularly those with nitro substituents, have been identified as effective corrosion inhibitors. Their high electron density and ability to form stable chelating complexes make them suitable for protecting metal surfaces, highlighting the industrial applications of quinoline derivatives (Verma et al., 2020).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-nitropyrrolo[1,2-a]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-14(16)12-5-1-4-11-10(12)7-6-9-3-2-8-13(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDDZHBBEMLCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=CC=CN32)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377027 | |

| Record name | 6-nitropyrrolo[1,2-a]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitropyrrolo[1,2-a]quinoline | |

CAS RN |

52414-58-1 | |

| Record name | 6-nitropyrrolo[1,2-a]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

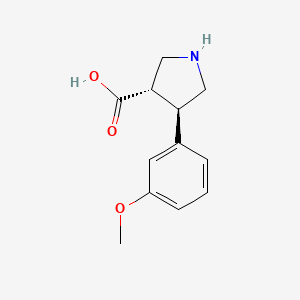

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)